1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide typically involves several steps:
Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine as the core structure.
Reaction Conditions: The compound is synthesized through a series of reactions including halogenation, nucleophilic substitution, and coupling reactions.
Industrial Production: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and catalysts like palladium.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors that are involved in various biological pathways.
Pathways Involved: It can modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N4O/c13-9-5-8(12(14,15)16)6-18-10(9)20-3-1-7(2-4-20)11(21)19-17/h5-7H,1-4,17H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPNKLNGDMJWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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